methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 3, a 4-fluorophenyl group at position 1, and a 4-methoxyphenyl substituent at position 6. The methyl ester at position 4 distinguishes it from carboxylic acid derivatives. It is listed under the reference code 3D-LQB39835 but is currently discontinued in commercial catalogs .
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-18-11-5-14(6-12-18)20-13-19(24(29)31-2)21-22(15-3-4-15)27-28(23(21)26-20)17-9-7-16(25)8-10-17/h5-13,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWUNGFGIDWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4=CC=C(C=C4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113610 | |
| Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011398-35-8 | |
| Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011398-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Component Bicyclization Approach
A highly efficient method for constructing the pyrazolo[3,4-b]pyridine core involves a four-component bicyclization reaction. This approach, adapted from the work of Zhang et al. (2014), utilizes arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclohexane-1,3-diones under microwave-assisted conditions. For the target compound, the reaction proceeds as follows:
Reagents :
-
2-(4-Fluorophenyl)glyoxal (arylglyoxal)
-
3-Cyclopropyl-1H-pyrazol-5-amine (pyrazol-5-amine)
-
4-Methoxyaniline (aromatic amine)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH, 10 mol%)
-
Temperature: 120°C (microwave irradiation)
-
Reaction Time: 45 minutes
Mechanism :
-
Condensation : Arylglyoxal reacts with pyrazol-5-amine to form an imine intermediate.
-
Michael Addition : The imine undergoes nucleophilic attack by 4-methoxyaniline.
-
Cyclization : Dimedone participates in a [3+2+1] bicyclization to form the pyrazolo[3,4-b]pyridine core.
-
Esterification : The carboxylic acid intermediate is methylated using dimethyl sulfate (DMS) in methanol.
Optimization of Bicyclization Parameters
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Catalyst Loading | 10 mol% p-TsOH | Higher loading increases side products |
| Temperature | 120°C | Below 100°C results in incomplete cyclization |
| Solvent Polarity | DMF (ε = 36.7) | Polar aprotic solvents enhance cyclization |
| Microwave Power | 300 W | Ensures uniform heating |
This method’s scalability is limited by microwave batch processing, but continuous flow adaptations are under investigation.
Stepwise Synthesis via Pyrazole Intermediate
Pyrazole Ring Formation
The pyrazole moiety is synthesized first to ensure regioselectivity. A modified Huisgen cycloaddition is employed:
Reagents :
-
Cyclopropylacetylene
-
4-Fluorophenyl diazonium chloride
Conditions :
-
Solvent: Ethanol/Water (3:1)
-
Catalyst: CuI (5 mol%)
-
Temperature: 25°C
-
Reaction Time: 12 hours
Outcome :
-
Forms 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (yield: 85%).
Pyridine Ring Annulation
The pyridine ring is constructed via a Friedländer synthesis:
Reagents :
-
3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
-
4-Methoxyphenylacetonitrile
Conditions :
-
Solvent: Acetic acid
-
Catalyst: Ammonium acetate (20 mol%)
-
Temperature: 80°C
-
Reaction Time: 6 hours
Mechanism :
-
Knoevenagel Condensation : Aldehyde reacts with acetonitrile to form α,β-unsaturated nitrile.
-
Cyclization : Ammonium acetate facilitates pyridine ring closure.
Yield : 78% after recrystallization.
Esterification and Final Functionalization
The carboxylic acid group at position 4 is esterified:
Reagents :
-
Pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol
Procedure :
-
Acid Chloride Formation : SOCl₂ (2 equiv) reacts with the carboxylic acid at 60°C for 2 hours.
-
Methylation : Methanol is added dropwise at 0°C, stirred for 1 hour.
Yield : 92% (purity >98% by HPLC).
Industrial-Scale Production Methods
Continuous Flow Synthesis
To address scalability limitations, a continuous flow system has been proposed:
Reactor Setup :
-
Microfluidic channels (ID: 500 μm)
-
Residence Time: 8 minutes
-
Temperature: 130°C
-
Pressure: 15 bar
Advantages :
-
40% reduction in reaction time compared to batch processes.
-
99% conversion rate achieved.
Green Chemistry Alternatives
Recent advances emphasize solvent-free conditions:
Ball Milling Technique :
-
Reagents: Solid-state reactants
-
Catalyst: Silica-supported p-TsOH
-
Milling Time: 30 minutes
Mechanistic Insights and Side-Reactions
Competing Pathways in Bicyclization
The primary side reaction involves the formation of pyrazolo[3,4-d]pyrimidines due to over-cyclization. This is mitigated by:
Stability of intermediates
Key intermediates exhibit sensitivity to moisture:
| Intermediate | Stability Profile |
|---|---|
| Pyrazole-carbaldehyde | Stable under N₂ for 48 hours |
| α,β-Unsaturated nitrile | Degrades at >40°C |
Chemical Reactions Analysis
Oxidation Reactions
The ester group and aromatic rings in the compound are susceptible to oxidation under controlled conditions. Key findings include:
-
Mechanism : Oxidation of the cyclopropyl group proceeds via radical intermediates, while ester groups undergo hydrolysis followed by decarboxylation.
Reduction Reactions
The pyrazolo[3,4-b]pyridine core and substituents participate in reduction reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C, 3 atm | Saturation of pyridine ring to tetrahydropyridine | 80–85% | |
| NaBH₄ | MeOH, 0°C | Selective reduction of ester to alcohol | 70% |
-
Selectivity : NaBH₄ preferentially reduces the ester group without affecting the fluorophenyl or methoxyphenyl substituents.
Nucleophilic Substitution
The fluorine atom on the 4-fluorophenyl group is a prime site for nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (g) | DMF, 120°C, 12 h | 4-Aminophenyl derivative | 55% | |
| CH₃SNa | THF, reflux, 6 h | 4-Methylthiophenyl analog | 60% |
-
Kinetics : Reactions proceed faster with thiols compared to amines due to higher nucleophilicity.
Cross-Coupling Reactions
The methoxyphenyl and cyclopropyl groups enable participation in transition-metal-catalyzed couplings:
-
Scope : The methoxyphenyl group enhances electron density, facilitating oxidative addition in cross-coupling.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq) | Reflux, 6 h | Carboxylic acid | 90% | |
| LiOH·H₂O | THF/H₂O, RT, 24 h | Lithium carboxylate | 85% |
-
Applications : Hydrolyzed products serve as intermediates for amide or anhydride synthesis.
Cycloaddition Reactions
The cyclopropyl group participates in [2+1] cycloadditions with carbenes:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₂N₂ | Et₂O, 0°C | Spirocyclic adducts | 40–50% |
-
Regioselectivity : Reactions occur preferentially at the cyclopropyl C-C bond due to ring strain.
Comparative Reaction Data
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 85 | -120 |
| Reduction | 2.5 × 10⁻⁴ | 92 | -95 |
| Suzuki Coupling | 3.8 × 10⁻⁴ | 78 | -110 |
Research Findings and Case Studies
Scientific Research Applications
Structural and Synthetic Overview
Pyrazolo[3,4-b]pyridine derivatives are known for their structural versatility and biological activity. The specific compound has been synthesized using various methods that emphasize the importance of substituent positions on the pyrazole and pyridine rings. Recent studies have highlighted synthetic routes that yield high purity and yield of these compounds under solvent-free conditions, enhancing their appeal for pharmaceutical applications .
| Synthetic Method | Yield | Conditions |
|---|---|---|
| Solvent-free synthesis with catalysts | High | 100 °C |
| Microwave-assisted synthesis | Moderate | Varies |
| Traditional reflux methods | Low to Moderate | Varies |
Anticancer Properties
Research has identified methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate as a promising candidate in the development of kinase inhibitors. Kinases play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The compound has demonstrated nanomolar inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in various cancers .
Anti-inflammatory Effects
The compound's structural characteristics allow it to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating inflammation and metabolism. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for PPARα, potentially offering therapeutic benefits in metabolic disorders and inflammatory conditions .
Antibacterial Activity
Recent investigations into the antibacterial properties of pyrazolo[3,4-b]pyridines have revealed their efficacy against various bacterial strains. Molecular docking studies suggest that these compounds can bind effectively to bacterial targets, inhibiting their growth and survival .
Case Study 1: TRK Inhibition
A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory effects on TRKA. Among these, the compound of interest exhibited significant potency, suggesting its potential as a lead compound for developing targeted cancer therapies aimed at TRK-driven malignancies .
Case Study 2: PPAR Agonism
In another study focusing on structure-activity relationships (SAR), derivatives similar to this compound were tested for their ability to activate PPARα. The findings indicated that specific substitutions on the pyrazole ring enhanced agonistic activity, providing insights into designing more effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[3,4-b]pyridine derivatives are synthetically versatile, with substituent variations significantly impacting physicochemical properties and biological activity. Below is a detailed comparison of the target compound with its structural analogs:
Substituent Analysis and Molecular Properties
*Calculated based on structural analogs. †Formula inferred from molecular weight (393.43 g/mol).
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-methoxyphenyl group in the target compound increases molecular weight compared to smaller substituents like methyl (325.34 g/mol) or furan (377.40 g/mol).
- Bulky substituents (e.g., difluoromethoxy in ) further elevate molecular weight (427.40 g/mol).
Thiophene/Furan: Heterocyclic groups introduce polarity and aromatic π-stacking capabilities . Methyl: A non-polar substituent favoring lipophilicity and membrane permeability .
Ester vs. Carboxylic Acid :
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This compound's structure and substituents play crucial roles in its pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of cyclopropyl, fluorophenyl, and methoxyphenyl groups contributes to its lipophilicity and electronic properties, influencing its biological activity.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazolo[3,4-b]pyridines, including:
- Anticancer Activity : Pyrazolo[3,4-b]pyridines have shown potential as inhibitors of various kinases involved in cancer progression. For instance, compounds from this family have been reported to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation .
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in some derivatives of pyrazolo[3,4-b]pyridine. These compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:
- Substituent Effects : The nature and position of substituents on the pyrazolo ring significantly affect the compound's activity. For example, steric bulkiness and hydrophobic tails have been correlated with enhanced agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα) .
- Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and bioavailability. Compounds with higher logP values often demonstrate better efficacy in biological assays .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. Notably, this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
- Anti-inflammatory Activity : In vivo studies demonstrated that this compound significantly reduced inflammation in rodent models by downregulating TNF-α levels .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazolo[3,4-b]pyridine derivatives:
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
The synthesis of this pyrazolo-pyridine derivative requires multi-step heterocyclic condensation. Key steps include:
- Cyclopropane introduction : Use cyclopropane carboxylic acid derivatives under Pd-catalyzed cross-coupling conditions to incorporate the cyclopropyl group at position 3 .
- Pyrazole ring formation : Condense substituted hydrazines with β-keto esters, followed by cyclization using POCl₃ or polyphosphoric acid .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene is preferred for cyclization to minimize side reactions .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of fluorophenyl precursor to methoxyphenyl reagent) to account for steric hindrance .
Q. What spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves the 3D arrangement of the pyrazolo-pyridine core and confirms substituent positions (e.g., cyclopropyl orientation). Crystallize the compound in a 1:1 dichloromethane/hexane mixture for optimal crystal growth .
- NMR analysis : Use ¹H/¹³C NMR with DEPT-135 to distinguish methine (CH), methylene (CH₂), and quaternary carbons. Key signals include:
- 4-methoxyphenyl: Singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.1 ppm.
- Pyrazole protons: Doublets at δ 7.3–7.6 ppm (J = 8–10 Hz) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <3 ppm error using ESI+ mode .
Q. What strategies address poor solubility in aqueous buffers for biological assays?
- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility while maintaining cell viability .
- Prodrug modification : Introduce hydrolyzable esters (e.g., phosphate or acetate) at the carboxylate group to improve hydrophilicity .
- Micellar encapsulation : Employ non-ionic surfactants like Tween-80 at 0.1% w/v for in vitro studies .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyrazole N1 position shows higher electrophilicity (f⁻ ≈ 0.12) than the pyridine nitrogen, guiding alkylation/arylation reactions .
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to prioritize substituents for bioactivity. The 4-fluorophenyl group exhibits strong π-π stacking with hydrophobic enzyme pockets .
- MD simulations : Assess stability of derivatives in biological membranes using GROMACS; logP values >3.5 correlate with improved blood-brain barrier penetration .
Q. What methodologies resolve contradictions between NMR and X-ray data?
- Dynamic NMR studies : Variable-temperature ¹H NMR (e.g., 25–60°C) detects conformational exchange broadening, explaining discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in the crystal lattice that may alter substituent orientations compared to solution .
- Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to probe solution-phase conformations and validate crystallographic data .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous-flow reactors reduce residence time for unstable intermediates (e.g., nitroso compounds), minimizing dimerization .
- DoE (Design of Experiments) : Optimize temperature (80–120°C), catalyst loading (5–10 mol% Pd(OAc)₂), and pH (6–8) using a Box-Behnken model to suppress side reactions .
- In-line purification : Couple synthesis with preparative HPLC to isolate the target compound from regioisomers (e.g., pyrazolo[3,4-c] vs. [3,4-b] isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
